molecular formula C13H8BrF3N2O2 B8532244 4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]-

4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B8532244
M. Wt: 361.11 g/mol
InChI Key: NGDYYTLYDGFMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]- is a useful research compound. Its molecular formula is C13H8BrF3N2O2 and its molecular weight is 361.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8BrF3N2O2

Molecular Weight

361.11 g/mol

IUPAC Name

2-bromo-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H8BrF3N2O2/c14-11-7-8(5-6-18-11)12(20)19-9-1-3-10(4-2-9)21-13(15,16)17/h1-7H,(H,19,20)

InChI Key

NGDYYTLYDGFMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=NC=C2)Br)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbonyldiimidazole (2.367 g, 14.60 mmol) was added to a stirred solution of 2-bromoisonicotinic acid (2.4572 g, 12.16 mmol) in MeCN (30 mL) and the RM was stirred at RT for 3 h. 4-(trifluoromethoxy)aniline (2.467 mL, 18.25 mmol) was added and RM was stirred at RT overnight. and the mixture was treated with sat. aq. Na2CO3 (50 mL) and extracted with TBME. The combined extracts were washed with aq. HCl (pH=3), brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure to a residue which was triturated with n-heptane and filtered to yield the title compound as a white solid. UPLC-MS (Condition 1) tR=1.55 min, m/z=360.9-362.9 [M+H]+, m/z=358.9-360.9 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm: 7.40 (d, J=8.56 Hz, 2H) 7.77-7.97 (m, 3H) 8.12 (s, 1H) 8.61 (d, J=5.14 Hz, 1H) 10.72 (s, 1H).
Quantity
2.367 g
Type
reactant
Reaction Step One
Quantity
2.4572 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.467 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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